molecular formula C13H11N5OS3 B11363730 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11363730
M. Wt: 349.5 g/mol
InChI Key: VTWOYQKZNJIWEK-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring two thiadiazole rings: a 1,3,4-thiadiazole substituted with a benzylsulfanyl group at position 5 and a 1,2,3-thiadiazole-5-carboxamide moiety with a methyl group at position 2.

Properties

Molecular Formula

C13H11N5OS3

Molecular Weight

349.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H11N5OS3/c1-8-10(22-18-15-8)11(19)14-12-16-17-13(21-12)20-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16,19)

InChI Key

VTWOYQKZNJIWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Benzylsulfanyl-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves:

  • Reacting thiosemicarbazide (1.0 equiv) with carbon disulfide (1.2 equiv) in ethanol/water (3:1) under reflux (80°C, 6 hr) to form 5-amino-1,3,4-thiadiazole-2-thiol.

  • Alkylation with benzyl bromide (1.1 equiv) in acetone using K₂CO₃ (2.0 equiv) at 60°C for 4 hr, yielding 5-benzylsulfanyl-1,3,4-thiadiazol-2-amine (83% yield after recrystallization from ethanol).

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.32–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, SCH₂), 5.21 (br s, 2H, NH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N).

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Ring Formation and Methylation

The 1,2,3-thiadiazole moiety is prepared through a Hurd-Mori reaction variant:

  • Condensing methyl hydrazinecarboxylate (1.0 equiv) with thionyl chloride (2.5 equiv) in dry dichloromethane at 0°C, followed by addition of acetic anhydride (1.5 equiv) to form 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.

  • Hydrolysis with ice-cold NaOH (2M) gives 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (76% yield).

Reaction Optimization :

ParameterOptimal RangeYield Impact
Temperature0–5°C+15% yield
Thionyl Chloride Eq2.5–3.072–76% yield
Hydrolysis Time30 minMinimal decomposition

Coupling of Thiadiazole Moieties

Carboxamide Bond Formation

The final coupling employs carbodiimide chemistry:

  • Activating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and HOBt (0.2 equiv) in dry DMF at 0°C for 30 min.

  • Adding 5-benzylsulfanyl-1,3,4-thiadiazol-2-amine (1.05 equiv) and stirring at 25°C for 12 hr.

  • Purification via silica gel chromatography (hexane/EtOAc 4:1) yields the title compound (68% yield).

Critical Control Factors :

  • Moisture exclusion : Water content <0.1% prevents EDCI hydrolysis.

  • Stoichiometry : 5% amine excess minimizes unreacted acid.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ microreactor technology:

  • Thiadiazole cyclization : 10 mL/min flow rate in a packed-bed reactor (SiO₂ catalyst, 100°C).

  • Coupling step : Two-phase flow (organic/aqueous) with in-line IR monitoring for real-time yield optimization.

Comparative Performance :

MethodBatch YieldFlow YieldPurity
Conventional68%95%
Continuous Flow82%98.5%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 2.65 (s, 3H, CH₃, 1,2,3-thiadiazole)

    • δ 4.52 (s, 2H, SCH₂Ph)

    • δ 7.28–7.35 (m, 5H, Ar-H)

    • δ 8.21 (s, 1H, NH).

  • ¹³C NMR (125 MHz, CDCl₃):

    • 168.5 ppm (C=O)

    • 152.1 ppm (C=N, 1,3,4-thiadiazole)

    • 140.3 ppm (C-S, 1,2,3-thiadiazole).

Challenges and Mitigation Strategies

Regiochemical Control

Competing ring formation pathways necessitate:

  • Temperature modulation : Maintaining <5°C during 1,2,3-thiadiazole synthesis suppresses 1,3,4-isomer formation.

  • Catalytic additives : 5 mol% CuI accelerates desired cyclization (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ control).

Green Chemistry Approaches

Solvent Recycling Systems

  • Distillation recovery : >90% DMF reuse via vacuum distillation (80°C, 15 mbar).

  • Aqueous workup : Biodegradable surfactants (e.g., TPGS-750-M) enable 3-phase separations, reducing organic waste .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Case Study: Antibacterial and Antifungal Screening

A study synthesized various thiadiazole derivatives and evaluated their antibacterial and antifungal activities using the paper disc diffusion method. The results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The compound was found to be effective against:

  • Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Fungi :
    • Aspergillus niger
    • Aspergillus fumigatus

These findings suggest that compounds like this compound could be developed into effective antimicrobial agents .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds may inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Anticancer Activity Against Cell Lines

In vitro studies have demonstrated that thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF7)
    • Human lung cancer (A549)

The results showed that certain derivatives had promising activity comparable to established anticancer drugs like cisplatin. Molecular docking studies further elucidated the binding affinities of these compounds with target proteins involved in cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the thiadiazole ring or substituents can significantly influence its efficacy against microbial and cancerous cells.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased antibacterial activity
Alteration of alkyl side chainsEnhanced anticancer properties

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The compound’s sulfur atoms can form reactive intermediates that disrupt cellular processes, leading to cell death .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and available physicochemical

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Structural Differences Source
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) C₂₂H₂₄N₄O₂S₂ 464.58 88 133–135 Phenoxyacetamide substituent instead of thiadiazole carboxamide
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₀H₁₁N₅OS₂ 281.35 N/A N/A Cyclobutyl group replaces benzylsulfanyl
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) C₁₀H₁₀N₄OS₂ 266.34 97 N/A Methylthio and phenyl groups
N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₁H₁₀ClN₃OS 283.73 N/A N/A Chloro-methylphenyl substituent
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₆N₆OS₂ 360.45 N/A N/A Ethylsulfanyl and triazole-carboxamide

Key Observations

Substituent Effects on Yield :

  • The benzylsulfanyl-containing compound 5h (88% yield) and methylthio derivative 4a (97% yield) suggest that smaller alkyl/arylthio groups may improve reaction efficiency compared to bulkier substituents.
  • Cyclobutyl-substituted analogs (e.g., in ) lack yield data, but steric hindrance from cyclic groups could reduce yields .

Melting Points and Solubility :

  • Compound 5h (melting point 133–135°C) has a lower melting point than methylthio derivatives (e.g., 5f: 158–160°C) , indicating that benzylsulfanyl groups may reduce crystallinity compared to smaller substituents.
  • The 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety (as in and ) likely enhances hydrogen-bonding capacity, improving solubility in polar solvents .

The triazole-carboxamide hybrid in highlights the role of fused heterocycles in modulating biological target interactions .

Research Findings and Implications

Pharmacological Potential

  • Thiadiazole-carboxamide hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold () is associated with kinase inhibition .
  • The benzylsulfanyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21H19N5O2S2
  • Molecular Weight : 437.54 g/mol
  • CAS Number : 831244-17-8

Antimicrobial Activity

Numerous studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes some key findings regarding its antibacterial and antifungal activities:

Pathogen TypeMicroorganismActivity ObservedReference
Gram-positive bacteriaStaphylococcus aureus80% inhibition
Gram-negative bacteriaEscherichia coli76% inhibition
Yeast-like fungiCandida albicans70% inhibition
Yeast-like fungiCandida parapsilosisActive

The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungi. The presence of the thiadiazole ring is critical for this activity, as it enhances the compound's interaction with microbial targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The following table outlines findings from various studies on its cytotoxic effects against different cancer cell lines:

Cancer Cell LineIC50 Value (µM)Activity ObservedReference
Non-small lung cancer6.49Significant cytotoxicity
Colon cancer5.31Significant cytotoxicity
Prostate cancer5.48Significant cytotoxicity
Pancreatic cancer4.3Greater potency

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity against cancer cells. For instance, electron-withdrawing groups at the C-5 position have been associated with increased activity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Disruption of Cellular Metabolism : The thiadiazole moiety may disrupt metabolic pathways essential for microbial survival and cancer cell proliferation.
  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Karegoudar et al. evaluated a series of thiadiazole derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity with significant inhibition rates against both bacterial and fungal strains.

Case Study 2: Anticancer Potential

In a separate investigation focusing on anticancer properties, researchers synthesized several derivatives based on the thiadiazole framework. Among these derivatives, this compound was identified as one of the most potent compounds with a notable IC50 against pancreatic cancer cells.

Q & A

Basic: What are the recommended synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step heterocyclization and alkylation reactions. A common approach includes:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Step 2 : Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-alkylation reactions, often using benzyl mercaptan as a reagent .
  • Step 3 : Functionalization of the 1,2,3-thiadiazole moiety through carboxamide coupling, employing reagents like EDCI/HOBt for amide bond formation .
    Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (reflux conditions for cyclization), and purification via recrystallization or column chromatography .

Basic: How is structural characterization performed for this compound?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : To confirm the presence of benzylsulfanyl (δ ~4.3 ppm for SCH2), thiadiazole ring protons, and carboxamide NH signals .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 359.48 g/mol for related analogs) .
  • X-ray Crystallography : For unambiguous confirmation of the thiadiazole ring geometry and substituent orientation .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains used .
  • Substituent Effects : The benzylsulfanyl group’s electronic properties can modulate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
  • Dosage Optimization : IC50 values vary with concentration gradients; dose-response curves should be validated using standardized protocols .
    Cross-study comparisons require normalization to positive controls (e.g., doxorubicin for cytotoxicity) and meta-analysis of structural analogs .

Advanced: How does computational modeling predict the compound’s pharmacological potential?

Tools like PASS (Prediction of Activity Spectra for Substances) estimate bioactivity based on structural motifs:

  • Antiproliferative Activity : Predicted for thiadiazole-carboxamide hybrids due to DNA minor groove binding .
  • Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) identifies interactions with kinase ATP-binding pockets or bacterial dihydrofolate reductase .
  • ADMET Profiling : SwissADME predicts moderate blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 .

Advanced: What are the key structure-activity relationship (SAR) insights for this compound?

Critical SAR observations include:

  • Thiadiazole Rings : The 1,3,4-thiadiazole core enhances π-π stacking with DNA, while the 1,2,3-thiadiazole contributes to metabolic stability .
  • Benzylsulfanyl Group : Electron-donating substituents (e.g., methoxy) on the benzyl ring improve antimicrobial activity, while hydrophobic groups enhance membrane penetration .
  • Carboxamide Linkage : Replacement with sulfonamide reduces cytotoxicity but increases solubility .

Advanced: How to optimize reaction yields during scale-up synthesis?

Yield optimization strategies include:

  • Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) for alkylation steps .
  • Solvent Engineering : Switching from ethanol to DMF improves solubility of intermediates .
  • Process Monitoring : Real-time HPLC tracking of reaction progress to minimize byproducts .
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time from hours to minutes .

Advanced: What mechanistic insights explain its dual antimicrobial and anticancer activity?

Proposed mechanisms include:

  • DNA Interaction : Thiadiazole rings intercalate with DNA, inducing strand breaks and apoptosis in cancer cells .
  • Enzyme Inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) disrupts folate synthesis .
  • ROS Generation : Sulfur atoms in the structure catalyze reactive oxygen species (ROS), causing oxidative stress in pathogens and tumor cells .

Advanced: How to address solubility challenges in in vivo studies?

Strategies to enhance solubility:

  • Prodrug Design : Phosphorylation of the carboxamide group improves aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability .
  • Co-crystallization : Use of co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

Advanced: What analytical methods confirm purity for publication-ready data?

Rigorous purity assessment requires:

  • HPLC-DAD : Purity ≥95% with a C18 column (methanol/water gradient) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
  • TLC Validation : Single spot development in ethyl acetate/hexane (1:1) .

Advanced: How to design derivatives for targeted drug delivery?

Derivatization approaches include:

  • Bioconjugation : Attachment to antibodies (e.g., anti-HER2) via NHS ester linkages .
  • Click Chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate ligands) .
  • Peptide Coupling : Linkage to cell-penetrating peptides (e.g., TAT) for enhanced intracellular uptake .

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